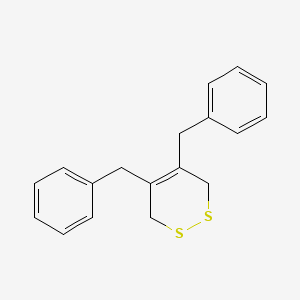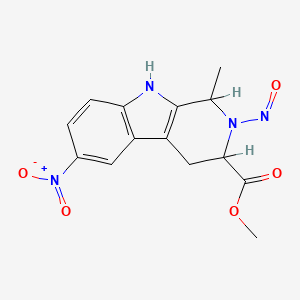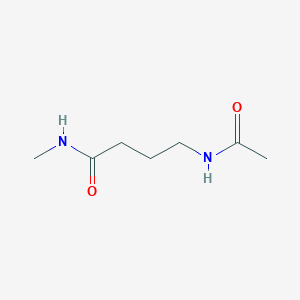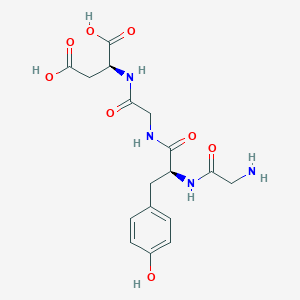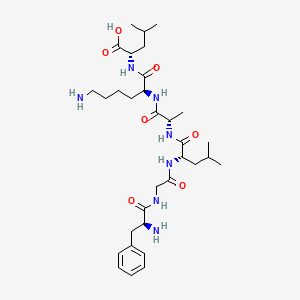
L-Phenylalanylglycyl-L-leucyl-L-alanyl-L-lysyl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Phenylalanylglycyl-L-leucyl-L-alanyl-L-lysyl-L-leucine is a synthetic peptide composed of six amino acids: phenylalanine, glycine, leucine, alanine, lysine, and leucine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanylglycyl-L-leucyl-L-alanyl-L-lysyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to expose the amine group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
化学反応の分析
Types of Reactions
L-Phenylalanylglycyl-L-leucyl-L-alanyl-L-lysyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation: Oxidative modifications of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Substitution: Replacement of specific amino acid residues with other amino acids or functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Achieved through site-directed mutagenesis or chemical modification techniques.
Major Products Formed
Hydrolysis: Yields individual amino acids (phenylalanine, glycine, leucine, alanine, lysine).
Oxidation: Produces oxidized amino acid derivatives.
Reduction: Results in reduced peptide forms with free thiol groups.
Substitution: Generates modified peptides with altered amino acid sequences or functional groups.
科学的研究の応用
L-Phenylalanylglycyl-L-leucyl-L-alanyl-L-lysyl-L-leucine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.
Materials Science: Utilized in the development of peptide-based materials with specific properties, such as hydrogels or nanostructures.
Biotechnology: Employed in the design of biosensors and diagnostic tools.
作用機序
The mechanism of action of L-Phenylalanylglycyl-L-leucyl-L-alanyl-L-lysyl-L-leucine depends on its specific application. In general, peptides exert their effects by interacting with molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological responses. For example, in pharmacology, the peptide may bind to a receptor, triggering a signaling cascade that results in a therapeutic effect.
類似化合物との比較
Similar Compounds
Glycyl-L-phenylalanine: A dipeptide composed of glycine and phenylalanine.
L-Leucyl-L-phenylalanine: A dipeptide composed of leucine and phenylalanine.
L-Alanyl-L-lysine: A dipeptide composed of alanine and lysine.
Uniqueness
L-Phenylalanylglycyl-L-leucyl-L-alanyl-L-lysyl-L-leucine is unique due to its specific sequence of six amino acids, which imparts distinct structural and functional properties. This peptide’s combination of hydrophobic and hydrophilic residues allows it to interact with a wide range of molecular targets, making it versatile for various applications.
特性
CAS番号 |
870190-48-0 |
|---|---|
分子式 |
C32H53N7O7 |
分子量 |
647.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C32H53N7O7/c1-19(2)15-25(37-27(40)18-35-29(42)23(34)17-22-11-7-6-8-12-22)31(44)36-21(5)28(41)38-24(13-9-10-14-33)30(43)39-26(32(45)46)16-20(3)4/h6-8,11-12,19-21,23-26H,9-10,13-18,33-34H2,1-5H3,(H,35,42)(H,36,44)(H,37,40)(H,38,41)(H,39,43)(H,45,46)/t21-,23-,24-,25-,26-/m0/s1 |
InChIキー |
ZEVIBQLGJGPTEX-GKKOWRRISA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N |
正規SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



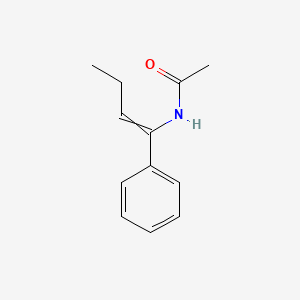
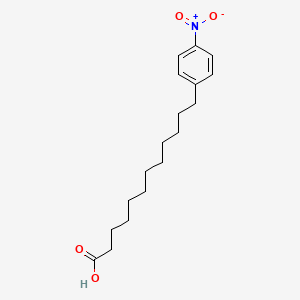

![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide](/img/structure/B12547875.png)

![[3-(Octadecylsulfanyl)propyl]phosphonic acid](/img/structure/B12547897.png)
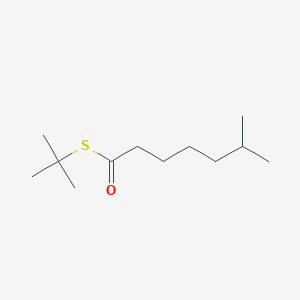
![L-Alanyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine](/img/structure/B12547921.png)
